molecular formula C13H19NO2 B1267571 Ethyl 3-(benzylamino)butanoate CAS No. 6335-80-4

Ethyl 3-(benzylamino)butanoate

Numéro de catalogue: B1267571
Numéro CAS: 6335-80-4
Poids moléculaire: 221.29 g/mol
Clé InChI: JENQQNDKUFOZAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C13H19NO2 It is an ester derivative that features a benzylamino group attached to the butanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-(benzylamino)butanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzylamine, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted esters and amides

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent : Ethyl 3-(benzylamino)butanoate is primarily utilized as a reagent in organic synthesis. It acts as a nucleophile, participating in substitution and addition reactions that are crucial for constructing diverse organic compounds. This capability is particularly significant in the synthesis of β-agonist prodrugs, which are designed for therapeutic applications such as treating psoriasis.

Pharmaceutical Development

Intermediate for Drug Synthesis : The compound serves as an important intermediate in the production of various pharmaceuticals, including insecticides and orexin-2 receptor antagonists. Its structural properties allow it to interact effectively with biological targets, making it relevant in drug development processes. Research has shown its utility in synthesizing novel insecticides, indicating its potential impact on agricultural chemistry .

Peptide Synthesis

Application in Biochemistry : this compound is employed in solution-phase peptide synthesis due to its stability and reactivity. This application is essential for developing new peptide-based therapeutics, which are increasingly important in modern medicine.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(benzyl-acetamino)butanoateContains an acetyl groupIncreased reactivity due to acetyl substitution
N-Benzyl-beta-alanine ethyl esterLacks the propanoate structureDifferent biological activity profile
Ethyl 3-amino-3-phenylpropanoateContains a phenyl groupPotentially different pharmacological properties
Ethyl 3-(benzylamino)-3-methylbutanoateMethyl substitution on the propanoateVariations in steric hindrance affecting reactivity
trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylic acidPyrrolidine ring structureUnique cyclic structure influencing reactivity

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across various applications:

  • Synthesis of β-Agonist Prodrugs : Research demonstrated its utility in synthesizing β-agonist prodrugs aimed at treating psoriasis, showcasing its role in pharmaceutical chemistry.
  • Development of Insecticides : The compound has been identified as an intermediate for synthesizing novel insecticides, reflecting its potential impact on agricultural chemistry.
  • Peptide-Based Therapeutics : Its application in peptide synthesis has been explored, indicating promising avenues for developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of ethyl 3-(benzylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzylamino moiety, which can then interact with biological targets. The pathways involved may include nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that further react to produce the final products.

Comparaison Avec Des Composés Similaires

Ethyl 3-(benzylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 3-(methylamino)butanoate: This compound has a methylamino group instead of a benzylamino group, which may result in different reactivity and biological activity.

    Ethyl 3-(phenylamino)butanoate:

    Ethyl 3-(dimethylamino)butanoate: The dimethylamino group can affect the compound’s solubility and reactivity compared to the benzylamino derivative.

Uniqueness: this compound is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

Ethyl 3-(benzylamino)butanoate is an organic compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. Its structure includes an ethyl ester group and a benzylamino moiety, which are crucial for its reactivity and biological interactions. The compound can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with benzylamine, typically catalyzed by acids such as acetic or sulfuric acid.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13H19NO2
Molecular Weight221.30 g/mol
Functional GroupsEthyl ester, benzylamino
Common Synthesis MethodReaction of ethyl acetoacetate with benzylamine

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group may undergo hydrolysis, releasing the active benzylamino moiety that can engage in various biological processes. This interaction can lead to nucleophilic attacks on target molecules, facilitating enzymatic reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a study on carbazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structurally similar compounds could exhibit comparable effects . Although specific data on this compound's antimicrobial activity is limited, its structural features suggest potential efficacy against drug-resistant strains.

Toxicity and Safety

Toxicity assessments are crucial for understanding the safety profile of this compound. While direct studies on this compound are scarce, related compounds have shown varying degrees of cytotoxicity. For example, some derivatives exhibited slight hemolytic effects on red blood cells while demonstrating antimicrobial properties . Further research is necessary to evaluate the toxicity of this compound specifically.

Comparative Analysis

This compound can be compared with several similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Ethyl 3-(methylamino)butanoateMethylamino derivativeDifferent reactivity due to methyl group
Ethyl 3-(phenylamino)butanoatePhenylamino derivativePotentially altered pharmacokinetics
Ethyl 4-(benzylamino)butanoateStructural isomerVariation in the position of the benzylamino group

The presence of the benzylamino group in this compound imparts distinct chemical properties that may enhance its biological activity compared to its analogs. Its unique structure makes it a valuable candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What efficient synthetic routes are available for Ethyl 3-(benzylamino)butanoate in academic laboratories?

  • Methodological Answer : Two primary approaches are documented:

  • Continuous Flow Chemo-Enzymatic Synthesis : A solvent-free method combines a thermal aza-Michael addition (80°C) of benzylamine and trans-ethylcrotonate to form racemic this compound, followed by kinetic resolution using Novozym 435 at 60°C. This achieves enantiopure (S)-isomer production with a space-time yield of 1 kg L⁻¹ day⁻¹ .
  • TCCA-Catalyzed Condensation : Trichloroisocyanuric acid (TCCA, 2 mol%) accelerates the reaction between ethyl acetoacetate and benzylamine in acetonitrile under ice bath conditions, achieving >95% conversion within 15 minutes. React IR (1647 cm⁻¹ for C-N bond formation) monitors progress .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Proton and carbon NMR identify structural features (e.g., δH 2.54–3.57 ppm for methylene and methine protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 162.1 [M+1]⁺ for related β-amino esters) .
  • Infrared Spectroscopy (IR) : Peaks at 1647 cm⁻¹ (C-N stretching) and disappearance of 1752 cm⁻¹ (keto group) track reaction progress .
  • Thin-Layer Chromatography (TLC) : Useful for monitoring intermediate steps (e.g., Rf = 0.57 in 10% ethyl acetate/hexanes) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Kinetic resolution using Novozym 435 in a packed-bed reactor selectively catalyzes the aminolysis of the (R)-enantiomer from racemic this compound. Excess benzylamine drives the reaction, yielding (S)-48 with >99% enantiomeric excess (ee). Separating enzymatic and non-enzymatic steps prevents unwanted side reactions .

Q. What strategies optimize reaction conditions to maximize yield?

  • Methodological Answer :

  • Catalyst Screening : TCCA enhances conversion rates (from <50% to >95%) by stabilizing intermediates .
  • Solvent-Free Systems : Eliminating solvents improves space-time yields (1 kg L⁻¹ day⁻¹) and simplifies downstream purification .
  • Temperature Control : Lower temperatures (e.g., ice baths) minimize side reactions in TCCA-catalyzed systems .

Q. How can researchers resolve discrepancies in catalytic efficiency across studies?

  • Methodological Answer : Systematically compare reaction parameters:

  • Catalyst Type : Novozym 435 (enzymatic) vs. TCCA (chemical). Enzymatic methods favor enantiopurity, while TCCA accelerates rate.
  • Reactor Design : Continuous flow (e.g., plug-flow reactors) improves reproducibility compared to batch processes .
  • Substrate Ratios : Excess benzylamine (2–3 eq.) ensures complete conversion in kinetic resolutions .

Q. What strategies mitigate unwanted aminolysis during synthesis?

  • Methodological Answer :

  • Stepwise Reactor Separation : Isolate the aza-Michael addition (80°C) from enzymatic resolution (60°C) to prevent Novozym 435 from catalyzing aminolysis of starting materials .
  • Catalyst Poisoning Studies : Add inhibitors (e.g., EDTA) to identify metal-dependent side reactions.

Q. What challenges arise when scaling up continuous flow synthesis?

  • Methodological Answer : Key considerations include:

  • Residence Time Adjustment : Ensure complete conversion in plug-flow reactors by optimizing flow rates.
  • Catalyst Stability : Novozym 435 retains activity over multiple cycles but requires periodic regeneration .
  • Temperature Gradients : Uniform heating/cooling prevents hotspots in large-scale reactors.

Q. Data Contradiction Analysis

Q. How to interpret conflicting data on solvent-free vs. solvent-based synthesis?

  • Methodological Answer :

  • Solvent-Free Advantages : Higher space-time yields and reduced waste .
  • Solvent-Based Flexibility : Polar solvents (e.g., acetonitrile) improve solubility for TCCA-catalyzed reactions but lower throughput .
  • Recommendation : Use solvent-free systems for scale-up and solvent-based methods for mechanistic studies.

Q. Methodological Tables

Parameter Continuous Flow TCCA-Catalyzed
CatalystNovozym 435TCCA (2 mol%)
Temperature80°C (Step 1), 60°C (Step 2)0°C (ice bath)
Conversion>99% (S-enantiomer)>95%
Space-Time Yield1 kg L⁻¹ day⁻¹Not reported

Propriétés

IUPAC Name

ethyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQQNDKUFOZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284761
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-80-4
Record name NSC38818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-butyric acid ethyl ester (5.00 g, 34.3 mmol), benzaldehyde (4.1 mL, 40 mmol) and acetic acid (1.9 mL, 34 mmol) in 1,2-dichloroethane (120 mL) was added sodium triacetoxyborohydride (17 g, 80 mmol) at room temperature and the mixture was stirred for 20 hours. The reaction mixture was poured into sodium bicarbonate saturated aqueous solution and extracted with chloroform. The organic phase was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified by flash column chromatography on silica gel (chloroform/methanol=10/1 as an eluant) to afford 3-benzylamino-butyric acid ethyl ester (2.1 g, 9.5 mmol, 28%) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl crotonate (5.0 ml, 40 mmol) and benzyl amine (4.8 ml, 44 mmol) was heated to 100° C. for 18 hs. The reaction was allowed to cool and the product was distilled at 90° C. at 200 mtorr pressure to give the ethyl 3-(benzylamino)butanoate (6.1 g, 69%) as a clear oil, MS (M+H)+=222.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(benzylamino)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(benzylamino)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzylamino)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(benzylamino)butanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.